magaldrate anhydrous chemical structure and properties
magaldrate anhydrous chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of magaldrate anhydrous. It includes detailed experimental protocols for key analytical methods and visual representations of its mechanism of action to support research and development efforts in the pharmaceutical field.
Chemical Structure and Identification
Magaldrate anhydrous is a complex inorganic compound, chemically defined as a hydroxymagnesium aluminate complex with sulfate. Its structure is characterized by a unique lattice-layered crystalline arrangement of aluminum and magnesium hydroxides, interconnected by sulfate bridges.[1] This layered structure is crucial to its function as an antacid.
The empirical formula for magaldrate anhydrous is Al₅Mg₁₀(OH)₃₁(SO₄)₂ .
Table 1: Chemical Identification of Magaldrate Anhydrous
| Identifier | Value |
| Chemical Name | Pentaaluminum decamagnesium hentriacontahydroxide disulfate |
| CAS Number | 125514-69-4[1] |
| Molecular Formula | Al₅Mg₁₀(OH)₃₁(SO₄)₂[1] |
| Molecular Weight | Approximately 1097.3 g/mol [2] |
Physicochemical Properties
Magaldrate anhydrous is a white, odorless, and tasteless crystalline powder.[3][4] It is practically insoluble in water and ethanol but dissolves in dilute mineral acids.[3] Instead of a distinct melting point, it decomposes upon heating.
Table 2: Physicochemical Properties of Magaldrate Anhydrous
| Property | Value |
| Appearance | White to off-white crystalline powder[3][4] |
| Odor | Odorless[4] |
| Taste | Tasteless[4] |
| Solubility | Practically insoluble in water and ethanol; Soluble in dilute mineral acids[3] |
| Melting Point | Decomposes upon heating |
| pH (5% aqueous solution) | 8.0 – 10.5[3] |
As per the United States Pharmacopeia (USP), magaldrate anhydrous should contain the equivalent of 29.0% to 40.0% of magnesium oxide (MgO) and 18.0% to 26.0% of aluminum oxide (Al₂O₃).[1]
Pharmacological Properties and Mechanism of Action
The primary pharmacological action of magaldrate anhydrous is the neutralization of gastric acid. This action is not a simple dissolution but a chemical reaction that occurs in a stepwise manner within the acidic environment of the stomach. Upon ingestion, magaldrate rapidly reacts with hydrochloric acid (HCl), leading to the formation of magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃).
The magnesium hydroxide component provides rapid acid neutralization, offering immediate symptomatic relief. Subsequently, the aluminum hydroxide component offers a more sustained antacid effect. This dual-action mechanism ensures both rapid onset and prolonged duration of action.
The overall acid-neutralizing reaction can be represented as follows:
Al₅Mg₁₀(OH)₃₁(SO₄)₂(s) + 31HCl(aq) → 5AlCl₃(aq) + 10MgCl₂(aq) + 2H₂SO₄(aq) + 31H₂O(l)
This neutralization of gastric acid leads to an increase in the gastric pH, which in turn inhibits the activity of pepsin, a proteolytic enzyme that can be damaging to the gastric mucosa.
Experimental Protocols
Acid-Neutralizing Capacity (ANC) Test (Based on USP <301>)
This method determines the total amount of acid that can be neutralized by a given amount of magaldrate. It employs a back-titration technique.
Apparatus and Reagents:
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pH meter with a suitable electrode
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Magnetic stirrer and stir bar
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250 mL beaker
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Burette
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Standardized 1.0 N Hydrochloric Acid (HCl)
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Standardized 0.5 N Sodium Hydroxide (NaOH)
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Purified water
Procedure:
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Sample Preparation: Accurately weigh a quantity of magaldrate anhydrous powder, equivalent to the minimum labeled dosage, and transfer it to a 250 mL beaker.
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Add 70 mL of water and stir with the magnetic stirrer for 1 minute.
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Acid Addition: Accurately add 30.0 mL of standardized 1.0 N HCl to the beaker.
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Reaction: Stir the mixture continuously for 15 minutes, accurately timed, at a rate of 300 ± 30 rpm.
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Titration: Immediately after the 15-minute stirring period, begin titrating the excess HCl with standardized 0.5 N NaOH. The titration should be completed within an additional 5 minutes.
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Endpoint: The endpoint of the titration is a stable pH of 3.5, which should persist for 10 to 15 seconds.
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Blank Determination: Perform a blank titration using 70 mL of water and 30.0 mL of the standardized 1.0 N HCl.
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Calculation: Calculate the acid-neutralizing capacity in milliequivalents (mEq) per gram of magaldrate using the following formula:
mEq/g = [(Vb - Vs) x N_NaOH] / W
Where:
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Vb = volume (mL) of NaOH used for the blank titration
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Vs = volume (mL) of NaOH used for the sample titration
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N_NaOH = Normality of the NaOH solution
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W = weight (g) of the magaldrate sample
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X-ray Powder Diffraction (XRPD) Analysis
XRPD is used to confirm the crystalline structure of magaldrate anhydrous and to identify the substance. The diffraction pattern obtained should conform to that of the USP Magaldrate Reference Standard.
Instrumentation and Parameters:
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Instrument: A powder X-ray diffractometer equipped with a suitable detector (e.g., scintillation or solid-state detector).
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Radiation Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used for pharmaceutical analysis.
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Voltage and Current: Typically 40 kV and 40 mA.
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Scan Range (2θ): A range of 5° to 40° is generally sufficient for identification purposes. The USP specifically mentions comparing the d-spacings region below 2.57 angstroms.
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Step Size: 0.02° per step.
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Scan Speed (or Time per Step): 1 second per step.
Procedure:
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Sample Preparation: The magaldrate anhydrous powder should be of a fine and uniform particle size. If necessary, gently grind the sample using a mortar and pestle to reduce particle size and ensure homogeneity.
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Sample Mounting: Pack the powdered sample into a suitable sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.
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Data Collection: Place the sample holder in the diffractometer and initiate the data collection using the specified instrumental parameters.
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Data Analysis: The resulting diffraction pattern should be processed to identify the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to the pattern of the USP Magaldrate Reference Standard. The comparison should confirm the presence of characteristic peaks and the overall pattern similarity, thus confirming the identity and crystalline nature of the sample.
